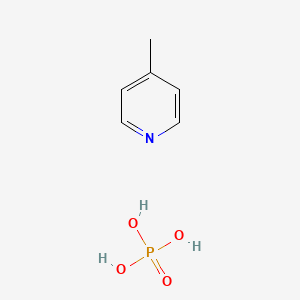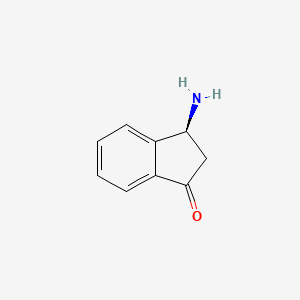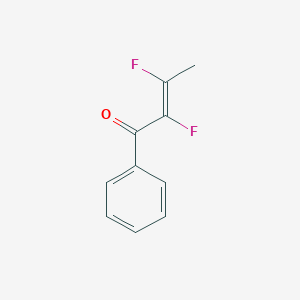
(2E)-2,3-Difluoro-1-phenyl-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2,3-Difluoro-1-phenyl-2-buten-1-one is an organic compound characterized by the presence of two fluorine atoms and a phenyl group attached to a butenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2,3-Difluoro-1-phenyl-2-buten-1-one typically involves the fluorination of a precursor compound. One common method is the reaction of 2,3-difluorobenzaldehyde with an appropriate alkyne under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, and the use of ligands can enhance the reaction efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2E)-2,3-Difluoro-1-phenyl-2-buten-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2E)-2,3-Difluoro-1-phenyl-2-buten-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2E)-2,3-Difluoro-1-phenyl-2-buten-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, making it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
(2E)-2,3-Difluoro-1-phenyl-2-buten-1-ol: A similar compound with an alcohol group instead of a ketone.
(2E)-2,3-Difluoro-1-phenyl-2-butenoic acid: A carboxylic acid derivative.
(2E)-2,3-Difluoro-1-phenyl-2-butene: A hydrocarbon with similar structural features but lacking the carbonyl group.
Uniqueness: (2E)-2,3-Difluoro-1-phenyl-2-buten-1-one is unique due to its combination of fluorine atoms and a phenyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
366799-74-8 |
|---|---|
Fórmula molecular |
C10H8F2O |
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
(E)-2,3-difluoro-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C10H8F2O/c1-7(11)9(12)10(13)8-5-3-2-4-6-8/h2-6H,1H3/b9-7+ |
Clave InChI |
XREJPFQTCYQDRK-VQHVLOKHSA-N |
SMILES isomérico |
C/C(=C(/C(=O)C1=CC=CC=C1)\F)/F |
SMILES canónico |
CC(=C(C(=O)C1=CC=CC=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



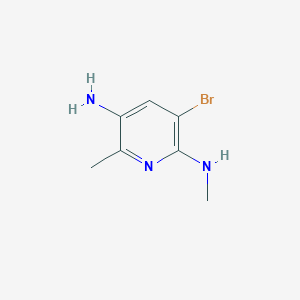
![tert-Butyl 7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12848532.png)
![[(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate](/img/structure/B12848534.png)
![N-[2-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12848537.png)
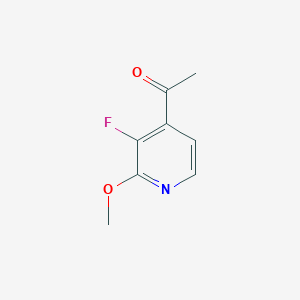
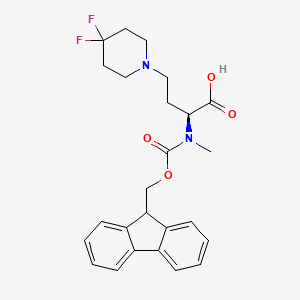

![rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one](/img/structure/B12848559.png)
![7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B12848560.png)
![(7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B12848568.png)
